2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate
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Overview
Description
2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate is a complex organic compound known for its vibrant fluorescence properties. This compound is often used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate typically involves the condensation of resorcinol with phthalic anhydride in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted xanthenyl derivatives, which can have different fluorescence properties and reactivities .
Scientific Research Applications
2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the manufacturing of fluorescent inks, paints, and textiles
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, it absorbs the energy and re-emits it as visible light. This fluorescence is due to the electronic transitions within the xanthenyl core. The molecular targets and pathways involved include interactions with various biological molecules, such as proteins and nucleic acids, which can be labeled and tracked using this compound .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate
- Disodium 2-(4,5-dibromo-2,7-dinitro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
- 2-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzoic acid sulfate
Uniqueness
What sets 2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate apart from similar compounds is its specific fluorescence properties and reactivity. The presence of diethylamino groups enhances its solubility and fluorescence intensity, making it particularly useful in applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[3-diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H30N2O4/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(33,7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3 |
InChI Key |
VBBOPWUGWHUQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C3=C(C=C(C=C3)[N+](CC)(CC)[O-])OC2=C1)C4=CC=CC=C4C(=O)[O-])CC |
Origin of Product |
United States |
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